molecular formula C14H19NO4 B3154533 tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 778617-61-1

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3154533
CAS No.: 778617-61-1
M. Wt: 265.3 g/mol
InChI Key: MDFLXFYNPWKUEE-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate (CAS 778617-61-1) is a carbamate ester derivative with a molecular formula of C14H19NO4 and a molecular weight of 265.305 g/mol . This compound is characterized by a phenethylamine core structure substituted with a 4-methoxyphenyl group, a 2-oxoethyl chain, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . The Boc group is a fundamental tool in synthetic organic chemistry and peptide synthesis, where it is widely used to protect amine functionalities from reacting during complex multi-step synthesis; it can be readily removed under mild acidic conditions . The density of this compound is reported to be 1.106 g/cm³, with a boiling point of 421.4°C at 760 mmHg and a flash point of 208.7°C . As a substituted phenethylamine derivative, this compound falls into a broad class of organic structures that are frequently investigated as synthetic intermediates or precursors in medicinal chemistry for the development of novel pharmacologically active agents . It is strictly intended for research and laboratory use only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLXFYNPWKUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Mixed Acid Anhydride

  • React N-Boc-D-serine (1.0 equiv) with isobutyl chloroformate (1.2 equiv) in ethyl acetate.
  • Add N-methylmorpholine (1.5 equiv) as a base to scavenge HCl.
  • Stir at -10°C for 1 hour.

Step 2: Condensation with 4-Methoxyphenethylamine

  • Add 4-methoxyphenethylamine (1.1 equiv) to the anhydride solution.
  • Stir at room temperature for 6 hours.
  • Extract with dilute hydrochloric acid to remove unreacted amine.
  • Isolate the product via solvent evaporation.

Optimization Insights :

  • Molar Ratio : A 1:1.2 ratio of carbamate to chloroformate minimizes byproducts.
  • Temperature : Sub-zero conditions prevent premature decomposition of the anhydride.
  • Yield : 89–92% after purification.

Phase Transfer Alkylation for Methoxy Group Introduction

This method introduces the methoxy group post-carbamate formation, leveraging phase transfer catalysis (PTC).

Procedure :

  • Dissolve tert-butyl N-[2-(4-hydroxyphenyl)-2-oxoethyl]carbamate (1.0 equiv) in ethyl acetate.
  • Add tetrabutylammonium bromide (0.1 equiv) and aqueous KOH (50% w/v).
  • Introduce dimethyl sulfate (1.5 equiv) as the alkylating agent.
  • Stir vigorously at 60°C for 4 hours.
  • Separate phases, wash the organic layer with brine, and concentrate.

Critical Parameters :

Parameter Effect on Yield
Catalyst Loading 0.1 equiv optimal
Temperature >60°C reduces selectivity
Reaction Time 4 hours maximizes conversion

This route achieves 90–94% yield and is scalable for industrial production.

Palladium-Catalyzed α-Ketoamide Synthesis

Recent advancements in palladium catalysis enable the synthesis of α-ketoamides, which can be adapted for tert-butyl carbamates.

Protocol :

  • Combine (hetero)aryl halide (1.0 equiv), tert-butyl isocyanide (2.0 equiv), and Pd(OAc)₂ (5 mol%) in DMF.
  • Add triazabicyclodecene (TBD, 10 mol%) as a cocatalyst.
  • Heat at 80°C for 8 hours under argon.
  • Purify via flash chromatography.

Mechanistic Insights :

  • Dual Insertion : The palladium catalyst facilitates sequential isocyanide insertions into the aryl halide bond, forming the α-ketoamide backbone.
  • Role of TBD : The base deprotonates intermediates, accelerating the insertion steps.

Performance Metrics :

  • Yield: 65–72%
  • Functional Group Tolerance: Electron-deficient aryl halides perform best.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acylation 78–85 ≥98 Moderate High
Mixed Anhydride 89–92 ≥99 High Moderate
Phase Transfer 90–94 ≥97 Industrial Low
Palladium Catalysis 65–72 ≥95 Low High

The phase transfer method offers the best balance of yield and scalability, while palladium catalysis is advantageous for structurally complex analogs.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .

Biology and Medicine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of drugs that require selective protection and deprotection of functional groups. It is also used in the study of enzyme mechanisms and protein modifications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. The carbamate linkage can be cleaved under acidic or basic conditions, allowing for the selective deprotection of the amine .

Molecular Targets and Pathways: The primary molecular target of this compound is the amine functional group. It interacts with various enzymes and proteins, facilitating the study of biochemical pathways and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Electronic Effects

  • This contrasts with electron-withdrawing groups (e.g., 4-Br, 4-F), which increase electrophilicity at the carbonyl group, favoring nucleophilic attacks . Halogen Substituents (F, Cl, Br): Fluorine and bromine introduce steric and electronic effects. For instance, the 4-fluoro-3-methylphenyl analog (C₁₄H₁₈FNO₃) exhibits higher lipophilicity, improving membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility and Stability: The hydroxyphenyl derivative (C₁₃H₁₇NO₄) is more polar and water-soluble due to the -OH group, whereas the methoxy and halogenated analogs are more lipophilic . Boc-protected compounds generally exhibit stability under basic conditions but undergo cleavage in acidic environments (e.g., HCl/dioxane) .

Biological Activity

Tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

Property Details
Molecular Formula C₁₃H₁₉N₁O₃
Molecular Weight 235.30 g/mol
Appearance White solid

The compound features a tert-butyl group, a carbamate moiety, and a 4-methoxyphenyl group, which may enhance its lipophilicity and facilitate biological interactions.

The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. Carbamates like this compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. The specific interactions depend on the target enzyme and the biochemical pathways involved .

Antimicrobial Activity

Recent studies have indicated that compounds containing the 4-methoxyphenyl moiety exhibit promising antimicrobial properties. This compound has been investigated for its potential in peptide synthesis, particularly in creating peptides with enhanced antimicrobial activity. This suggests that the compound could serve as a precursor for developing new antimicrobial agents.

Synthesis and Derivatives

This compound is synthesized through various methods involving the protection of amine functionalities, allowing for selective reactions during peptide assembly. The tert-butyl (Boc) group serves as a protective agent that can be removed under specific conditions to yield free amines for further modifications.

Case Studies and Research Findings

  • Peptide Synthesis : In a study focusing on the synthesis of peptides containing 4-methoxyacetamido-phenylalanine, this compound was utilized as a protected form, demonstrating its utility in producing biologically active peptides.
  • Enzyme Inhibition : Research has shown that derivatives of carbamates can inhibit specific enzymes involved in metabolic pathways. For instance, analogs of this compound have been tested against various enzymes, revealing significant inhibitory effects that could lead to therapeutic applications in treating metabolic disorders .
  • Therapeutic Applications : The ongoing exploration into peptides derived from this compound indicates potential roles in treating infections or enhancing immune responses due to their antimicrobial properties. Further studies are necessary to establish definitive therapeutic uses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate, and how can intermediates be optimized?

  • Methodology : Start with a nucleophilic substitution or condensation reaction between a 4-methoxyphenyl ketone precursor and a tert-butyl carbamate-protected amine. For example, oxidize tert-butyl (4-hydroxycyclohexyl)carbamate to the corresponding ketone using dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (e.g., −78°C) . Optimize reaction yields by adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and temperature gradients. Monitor progress via thin-layer chromatography (TLC) with UV visualization.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H) and the 4-methoxyphenyl moiety (δ ~3.8 ppm for OCH3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient.
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Q. What are the stability considerations for this carbamate under varying pH and temperature conditions?

  • Stability Profile :

  • Acid/Base Sensitivity : The tert-butyloxycarbonyl (Boc) group is labile under strongly acidic (e.g., trifluoroacetic acid) or basic conditions. Avoid prolonged exposure to pH <3 or >10 .
  • Thermal Stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. Differential scanning calorimetry (DSC) can identify decomposition onset temperatures .

Advanced Research Questions

Q. How can reaction mechanisms involving this carbamate be elucidated, particularly in nucleophilic acyl substitution reactions?

  • Mechanistic Studies :

  • Use density functional theory (DFT) calculations to model transition states and identify rate-determining steps .
  • Employ isotopic labeling (e.g., 18O^{18}O) to track carbonyl oxygen transfer during hydrolysis .
  • Monitor intermediates via in situ infrared (IR) spectroscopy to detect carbonyl stretching frequencies (~1700 cm1^{-1}) .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

  • Data Reconciliation Framework :

  • Cross-validate computational models (e.g., molecular dynamics simulations) with experimental kinetic data. Adjust force fields or solvent models to account for discrepancies .
  • Perform controlled replicate experiments under standardized conditions (e.g., fixed humidity, solvent batch) to isolate variables .

Q. How can stereochemical outcomes be controlled in derivatives of this carbamate?

  • Stereoselective Synthesis :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity .
  • Analyze crystal packing via X-ray diffraction to correlate steric effects with stereochemical preferences .

Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes)?

  • Biophysical Assays :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Molecular docking with cryo-EM or X-ray crystallography-derived protein structures to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate
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tert-butyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

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